

4-Amino-7-chloro-2,1,3-benzothiadiazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Amino-7-chloro-2,1,3-benzothiadiazole

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An In-depth Exploration of a Versatile Heterocyclic Building Block for Researchers, Scientists, and Drug Development Professionals

The landscape of modern chemical and pharmaceutical research is continually shaped by the emergence of novel molecular scaffolds that offer unique electronic and structural properties. Among these, the 2,1,3-benzothiadiazole (BTD) core has garnered significant attention as a privileged electron-deficient system. This guide provides a comprehensive technical overview of a specific BTD derivative, **4-Amino-7-chloro-2,1,3-benzothiadiazole** (ACBT), a compound with considerable potential in the realms of fluorescent probe development, medicinal chemistry, and materials science. It is important to note that while the broader family of aminobenzothiadiazoles is well-documented, specific literature on the 7-chloro isomer is less prevalent than on its 5-chloro counterpart. Consequently, this guide will also draw upon the established chemistry of closely related analogues to provide a holistic and predictive understanding of ACBT's characteristics and potential.

Molecular Structure and Physicochemical Properties

4-Amino-7-chloro-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzene ring fused to a thiadiazole ring. The key functional groups, an amino group (-NH₂) at position 4 and a chlorine atom (-Cl) at position 7, are crucial in defining its chemical reactivity and photophysical properties. The electron-donating nature of the amino group and the electron-

withdrawing properties of both the chloro substituent and the benzothiadiazole nucleus create a "push-pull" electronic system. This intramolecular charge transfer character is fundamental to its utility as a fluorophore.

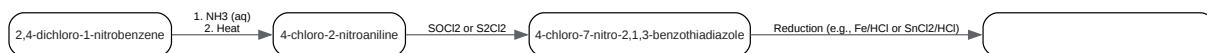
Property	Predicted Value/Information	Source
Molecular Formula	C ₆ H ₄ CIN ₃ S	[1]
Molecular Weight	185.64 g/mol	[1]
Appearance	Expected to be a colored crystalline solid (e.g., yellow to orange)	[2]
Solubility	Likely soluble in common organic solvents like ethanol, ethyl acetate, and DMSO.	-
IUPAC Name	7-chloro-2,1,3-benzothiadiazol-4-amine	-

Synthesis and Functionalization: A Strategic Approach

While specific, detailed protocols for the synthesis of **4-Amino-7-chloro-2,1,3-benzothiadiazole** are not extensively reported, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its isomer, 4-amino-5-chloro-2,1,3-benzothiadiazole. The most logical approach involves the reduction of a nitro-precursor.

Proposed Synthetic Pathway

The synthesis of ACBT would likely commence with a suitable dichlorinated nitrobenzene derivative, followed by the formation of the thiadiazole ring and subsequent reduction of the nitro group.



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Caption: Proposed synthetic route for **4-Amino-7-chloro-2,1,3-benzothiadiazole**.

Detailed Experimental Protocol (Predictive)

The following protocol is a predictive methodology based on established procedures for analogous compounds[3].

Step 1: Synthesis of 4-chloro-7-nitro-2,1,3-benzothiadiazole

- In a well-ventilated fume hood, to a stirred solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., toluene or xylene), add thionyl chloride (SOCl_2) or sulfur monochloride (S_2Cl_2) dropwise at a controlled temperature.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-7-nitro-2,1,3-benzothiadiazole.

Step 2: Reduction to **4-Amino-7-chloro-2,1,3-benzothiadiazole**

- Suspend 4-chloro-7-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.
- Add a reducing agent, such as iron powder or tin(II) chloride (SnCl_2), to the suspension.
- Slowly add concentrated hydrochloric acid while stirring.
- Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

- Cool the mixture and filter to remove the metal residues.
- Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the final product, **4-Amino-7-chloro-2,1,3-benzothiadiazole**, by column chromatography or recrystallization.

Spectroscopic and Structural Characterization (Predicted)

The structural elucidation of ACBT would rely on standard spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the amino, chloro, and thiadiazole moieties. A broad singlet corresponding to the amino protons would also be anticipated, with its chemical shift being solvent-dependent[3].
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzothiadiazole core[3].
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of ACBT (185.64 g/mol), along with a characteristic isotopic pattern due to the presence of a chlorine atom[1].
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=C stretching of the aromatic ring, and C-Cl stretching.

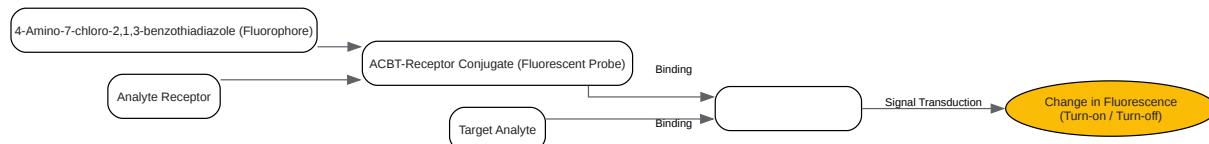
Applications in Scientific Research

The unique electronic structure of **4-Amino-7-chloro-2,1,3-benzothiadiazole** makes it a valuable scaffold for various applications, primarily in the development of fluorescent probes and as a building block in medicinal chemistry.

Fluorescent Probes and Bioimaging

The benzothiadiazole core is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for bioimaging and sensing applications[4]. The "push-pull" nature of ACBT suggests that it will exhibit solvatochromism, where its fluorescence emission spectrum shifts depending on the polarity of the solvent. This property is highly desirable for developing probes that can sense changes in their microenvironment.

Derivatization of the amino group in ACBT allows for the introduction of specific recognition moieties for various analytes, such as metal ions, reactive oxygen species, and biomolecules. The interaction of the target analyte with the recognition moiety can modulate the intramolecular charge transfer process, leading to a detectable change in the fluorescence signal (either "turn-on" or "turn-off").



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